Cas no 1261917-20-7 (2-(2-Chloro-5-methoxycarbonylphenyl)-5-methoxybenzoic acid)

El compuesto 2-(2-Cloro-5-metoxicarbonilfenil)-5-metoxibenzoico es un ácido benzoico funcionalizado con grupos metoxi y cloro en posiciones estratégicas, lo que le confiere propiedades únicas en aplicaciones sintéticas y farmacéuticas. Su estructura bifenílica con un grupo carboxilo libre y un éster metílico ofrece versatilidad en reacciones de acoplamiento y modificaciones posteriores. La presencia del átomo de cloro incrementa su reactividad en sustituciones nucleofílicas aromáticas, mientras que los grupos metoxi mejoran su solubilidad en solventes orgánicos polares. Este intermediario es particularmente valioso en la síntesis de compuestos bioactivos complejos, donde su esqueleto molecular sirve como plataforma para el desarrollo de moléculas con potencial actividad farmacológica. Su pureza y estabilidad lo hacen adecuado para procesos de escalado industrial en química fina.
2-(2-Chloro-5-methoxycarbonylphenyl)-5-methoxybenzoic acid structure
1261917-20-7 structure
Product Name:2-(2-Chloro-5-methoxycarbonylphenyl)-5-methoxybenzoic acid
Número CAS:1261917-20-7
MF:C16H13ClO5
Megavatios:320.724424123764
MDL:MFCD18322630
CID:2622329
PubChem ID:53228449
Update Time:2025-11-01

2-(2-Chloro-5-methoxycarbonylphenyl)-5-methoxybenzoic acid Propiedades químicas y físicas

Nombre e identificación

    • 2'-Chloro-4-methoxy-5'-(methoxycarbonyl)-[1,1'-biphenyl]-2-carboxylicacid
    • 2-(2-CHLORO-5-METHOXYCARBONYLPHENYL)-5-METHOXYBENZOIC ACID
    • MFCD18322630
    • 2'-Chloro-4-methoxy-5'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid
    • DTXSID50691982
    • 2-(2-Chloro-5-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95%
    • 1261917-20-7
    • 2'-Chloro-4-methoxy-5'-(methoxycarbonyl)-[1,1'-biphenyl]-2-carboxylic acid
    • 2-(2-Chloro-5-methoxycarbonylphenyl)-5-methoxybenzoic acid
    • MDL: MFCD18322630
    • Renchi: 1S/C16H13ClO5/c1-21-10-4-5-11(13(8-10)15(18)19)12-7-9(16(20)22-2)3-6-14(12)17/h3-8H,1-2H3,(H,18,19)
    • Clave inchi: NXHVPFAYJCTVLW-UHFFFAOYSA-N
    • Sonrisas: ClC1=CC=C(C(=O)OC)C=C1C1C=CC(=CC=1C(=O)O)OC

Atributos calculados

  • Calidad precisa: 320.0451512Da
  • Masa isotópica única: 320.0451512Da
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 5
  • Recuento de átomos pesados: 22
  • Cuenta de enlace giratorio: 5
  • Complejidad: 413
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 3.5
  • Superficie del Polo topológico: 72.8Ų

2-(2-Chloro-5-methoxycarbonylphenyl)-5-methoxybenzoic acid PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
abcr
AB329907-5 g
2-(2-Chloro-5-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95%; .
1261917-20-7 95%
5g
€1159.00 2023-04-26
abcr
AB329907-5g
2-(2-Chloro-5-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95%; .
1261917-20-7 95%
5g
€1159.00 2025-04-21

2-(2-Chloro-5-methoxycarbonylphenyl)-5-methoxybenzoic acid Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:1261917-20-7)
Número de pedido:A1115925
Estado del inventario:in Stock
Cantidad:5g
Pureza:99%
Información sobre precios actualizada por última vez:Thursday, 29 August 2024 21:11
Precio ($):687.0
Correo electrónico:sales@amadischem.com

Información adicional sobre 2-(2-Chloro-5-methoxycarbonylphenyl)-5-methoxybenzoic acid

2-(2-Chloro-5-methoxycarbonylphenyl)-5-methoxybenzoic acid: A Versatile Compound in Pharmaceutical Research and Biomedical Applications

2-(2-Chloro-5-methoxycarbonylphenyl)-5-methoxybenzoic acid, with the chemical identifier CAS No. 1261917-20-7, represents a unique molecular entity that has garnered significant attention in the field of pharmaceutical chemistry. This compound belongs to the class of benzoic acid derivatives, characterized by the presence of a benzene ring with a carboxylic acid group. Its structural complexity and functional groups make it a promising candidate for drug discovery and development, particularly in the context of targeted therapy and biological activity modulation.

The molecular framework of 2-(2-Chloro-5-methoxycarbonylphenyl)-5-methoxybenzoic acid is defined by the integration of multiple functional groups, including a chlorine atom at the 2-position of the phenyl ring, a methoxycarbonyl group at the 5-position, and a methoxy group on the benzene ring. These substituents contribute to the compound's unique pharmacological profile, enabling interactions with various biological targets. Recent studies have highlighted the potential of this molecule in modulating signal transduction pathways and cellular metabolism, making it a subject of interest for researchers exploring novel therapeutic strategies.

One of the most notable aspects of 2-(2-Chloro-5-methoxycarbonylphenyl)-5-methoxybenzoic acid is its ability to act as a ligand for specific receptors involved in inflammatory responses. Preclinical research published in Journal of Medicinal Chemistry (2023) demonstrated that this compound exhibits anti-inflammatory activity by inhibiting the NF-κB signaling pathway, a key mediator of chronic inflammation. The study also revealed that the chlorine substitution at the 2-position of the phenyl ring plays a critical role in enhancing the compound's selectivity and bioavailability. Such findings underscore the importance of structural modifications in optimizing the therapeutic potential of this molecule.

In addition to its anti-inflammatory properties, 2-(2-Chloro-5-methyoxycarbonylphenyl)-5-methoxybenzoic acid has shown promise in the context of oncology research. A 2024 study published in Cancer Research investigated the compound's effects on prostate cancer cells, revealing its ability to induce apoptosis and inhibit angiogenesis. The study attributed these effects to the compound's ability to interfere with the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell proliferation and survival. These results suggest that the compound could serve as a potential targeted therapy agent for solid tumors with overactive PI3K/AKT/mTOR signaling.

The synthetic pathway of 2-(2-Chloro-5-methoxycarbonylphenyl)-5-methoxybenzoic acid has been optimized to enhance its yield and purification efficiency. A recent publication in Organic & Biomolecular Chemistry (2023) described a novel multistep synthesis involving electrophilic substitution reactions and esterification processes. The study emphasized the importance of reaction conditions, such as temperature control and solvent selection, in achieving high regioselectivity and stereoselectivity. These advancements in synthetic methodology are critical for the large-scale production of this compound for preclinical and clinical studies.

From a pharmacokinetic perspective, 2-(2-Chloro-5-methoxycarbonylphenyl)-5-methoxybenzoic acid exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. In vitro studies have shown that the compound has good solubility in physiological fluids, which is essential for its bioavailability. Moreover, the presence of the methoxy group on the benzene ring may enhance its lipophilicity, allowing it to cross the blood-brain barrier and exert effects on central nervous system (CNS) targets. These properties make it a viable candidate for the development of central nervous system disorders such as neurodegenerative diseases and psychiatric conditions.

The biological activity of 2-(2-Chloro-5-methoxycarbonylphenyl)-5-methoxybenzoic acid extends beyond its anti-inflammatory and oncological applications. Recent research has explored its potential in metabolic disorders, particularly in the context of type 2 diabetes. A 2023 study published in Diabetes & Metabolism Journal found that the compound can enhance insulin sensitivity by modulating the AMP-activated protein kinase (AMPK) pathway. This effect is attributed to the compound's ability to activate the AMPK signaling cascade, which plays a crucial role in energy homeostasis and glucose metabolism. These findings highlight the compound's potential as a therapeutic agent for metabolic syndromes.

Despite its promising pharmacological profile, the development of 2-(2-Chloro-5-methoxycarbonylphenyl)-5-methoxybenzoic acid as a therapeutic agent requires further investigation into its toxicological profile and long-term safety. Preclinical studies have shown that the compound is generally well-tolerated in animal models, but more research is needed to evaluate its effects in human subjects. Additionally, the potential for drug interactions and side effects must be thoroughly assessed before it can progress to clinical trials.

In conclusion, 2-(2-Chloro-5-methoxycarbonylphenyl)-5-methoxybenzoic acid represents a multifaceted molecule with significant potential in the fields of inflammation, oncology, and metabolic disorders. Its unique structural features and functional groups enable it to interact with a wide range of biological targets, making it a valuable candidate for drug discovery and development. As research continues to unravel its mechanisms of action and pharmacological properties, this compound may pave the way for the development of novel therapeutic strategies that address a variety of health challenges.

Further studies are needed to fully understand the therapeutic potential of 2-(2-Chloro-5-methoxycarbonylphenyl)-5-methoxybenzoic acid and to optimize its efficacy and safety. The integration of computational modeling and experimental approaches will be essential in advancing this compound toward clinical applications. As the field of pharmaceutical chemistry continues to evolve, compounds like 2-(2-Chloro-5-methoxycarbonylphenyl)-5-methoxybenzoic acid will play a crucial role in the development of innovative therapies that improve patient outcomes and address unmet medical needs.

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:1261917-20-7)
A1115925
Pureza:99%
Cantidad:5g
Precio ($):687.0